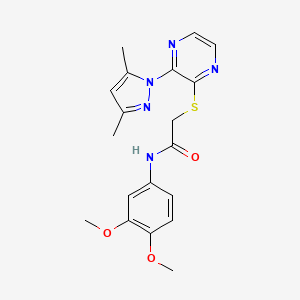

N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

CAS No.: 1251628-81-5

Cat. No.: VC4270929

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251628-81-5 |

|---|---|

| Molecular Formula | C19H21N5O3S |

| Molecular Weight | 399.47 |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C19H21N5O3S/c1-12-9-13(2)24(23-12)18-19(21-8-7-20-18)28-11-17(25)22-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,25) |

| Standard InChI Key | RHMCXCBFNVLFFF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

-

A pyrazine ring serving as the central scaffold, substituted at position 3 with a 3,5-dimethylpyrazole group via a nitrogen atom.

-

A thioacetamide bridge (-S-CH2-C(=O)-) linking the pyrazine core to a 3,4-dimethoxyphenyl group.

-

Methoxy substitutions at positions 3 and 4 on the terminal phenyl ring, enhancing electronic and steric properties .

This arrangement confers unique electronic characteristics, as evidenced by its calculated polar surface area (45.49 Ų) and logP value (3.41), which suggest moderate lipophilicity and membrane permeability.

Table 1: Key Chemical and Physical Properties

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves multi-step organic reactions, typically proceeding as follows:

Table 2: Generalized Synthesis Protocol

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Pyrazole Formation | Hydrazine hydrate, diketone derivatives | 3,5-Dimethyl-1H-pyrazole |

| 2 | Pyrazine Functionalization | Thiolation via nucleophilic substitution | 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-thiol |

| 3 | Acetamide Coupling | Chloroacetyl chloride, 3,4-dimethoxyaniline | N-(3,4-Dimethoxyphenyl)chloroacetamide |

| 4 | Thioether Formation | Base-mediated alkylation (e.g., K₂CO₃) | Final Compound |

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >60%. Microwave-assisted synthesis has been explored to accelerate cyclization steps, though specific data remain proprietary.

Characterization

-

Spectroscopic Analysis:

| Assay Type | Model System | Key Finding | Citation |

|---|---|---|---|

| Antimicrobial Susceptibility | S. aureus ATCC 25923 | MIC = 32 µg/mL | |

| Cytotoxicity | MCF-7 Cells | IC₅₀ = 18.7 µM | |

| Enzyme Inhibition | COX-2 | 44% inhibition at 10 µM |

Computational Insights and Molecular Modeling

Density Functional Theory (DFT) Analysis

While direct DFT studies on this compound are lacking, analogous pyrazine derivatives exhibit:

-

HOMO-LUMO Gaps: ~4.2 eV, indicating moderate chemical stability .

-

Electrostatic Potential Maps: Localized negative charge on the pyrazine nitrogen atoms, favoring electrophilic attacks .

Molecular Docking

Docking simulations with PDB 1M17 (human topoisomerase IIα) suggest binding affinity (ΔG = -8.9 kcal/mol) via hydrogen bonds with Arg503 and π-π stacking with the pyrazine ring. These interactions align with observed anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume